4,5-Dichloro-6-nitropyridazin-3-ol
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Overview
Description
4,5-Dichloro-6-nitropyridazin-3-ol is a heterocyclic compound with the molecular formula C4HCl2N3O3 and a molecular weight of 209.98 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is characterized by its two chlorine atoms, one nitro group, and a hydroxyl group attached to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-nitropyridazin-3-ol typically involves the chlorination and nitration of pyridazine derivatives. One common method includes the reaction of 4,5-dichloropyridazine with nitric acid under controlled conditions to introduce the nitro group at the 6-position . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination and nitration reactions efficiently. The product is then purified through crystallization or distillation to achieve the desired purity levels required for research and development applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-6-nitropyridazin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of substituted pyridazin-3-ol derivatives.
Reduction: Formation of 4,5-dichloro-6-aminopyridazin-3-ol.
Oxidation: Formation of 4,5-dichloro-6-nitropyridazin-3-one.
Scientific Research Applications
4,5-Dichloro-6-nitropyridazin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-nitropyridazin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-nitropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
4,5-Dichloro-6-nitro-2,3-dihydropyridazin-3-one: A closely related compound with a similar substitution pattern.
Uniqueness
4,5-Dichloro-6-nitropyridazin-3-ol is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of chlorine, nitro, and hydroxyl groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .
Properties
IUPAC Name |
4,5-dichloro-3-nitro-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O3/c5-1-2(6)4(10)8-7-3(1)9(11)12/h(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNATHDZNWMBOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NNC1=O)[N+](=O)[O-])Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382036 |
Source
|
Record name | 4,5-Dichloro-6-nitropyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13645-43-7 |
Source
|
Record name | 4,5-Dichloro-6-nitropyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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